N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide
CAS No.: 1286703-80-7
Cat. No.: VC4281496
Molecular Formula: C16H11N7O2S2
Molecular Weight: 397.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286703-80-7 |
|---|---|
| Molecular Formula | C16H11N7O2S2 |
| Molecular Weight | 397.43 |
| IUPAC Name | N-[4-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide |
| Standard InChI | InChI=1S/C16H11N7O2S2/c24-12(20-10-3-1-4-11-13(10)23-27-22-11)7-9-8-26-16(19-9)21-15(25)14-17-5-2-6-18-14/h1-6,8H,7H2,(H,20,24)(H,19,21,25) |
| Standard InChI Key | PXMMFRJTDNUTIJ-UHFFFAOYSA-N |
| SMILES | C1=CC2=NSN=C2C(=C1)NC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CC=N4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₆H₁₁N₇O₂S₂ and a molecular weight of 397.43 g/mol. Its IUPAC name reflects the integration of three heterocyclic systems: a pyrimidine-2-carboxamide group linked to a thiazole ring, which is further substituted by a benzo[c] thiadiazole unit via an acetamide bridge.
Synthesis and Optimization
Multi-Step Synthetic Routes
The synthesis of N-(4-(2-(benzo[c][1, thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide involves sequential reactions:
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Thiazole Core Formation: Condensation of 4-aminobenzo[c][1, thiadiazole with bromoacetylthiazole intermediates.
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Pyrimidine Carboxamide Coupling: Reaction of the thiazole intermediate with pyrimidine-2-carboxylic acid chloride under Schotten-Baumann conditions.
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Purification: Chromatographic isolation yields the final product with >95% purity.
Challenges in Synthesis
Key challenges include the sensitivity of the thiadiazole ring to oxidative degradation and the low solubility of intermediates in polar solvents. Microwave-assisted synthesis and phase-transfer catalysts have been explored to improve reaction efficiency .
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro assays against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to first-line antibiotics like ampicillin. The mechanism likely involves inhibition of bacterial cell wall synthesis enzymes, such as penicillin-binding proteins (PBPs), though direct target validation remains pending.
| Biological Activity | Target Organism/Cell Line | Efficacy (MIC/IC₅₀) | Proposed Mechanism |
|---|---|---|---|
| Antibacterial | S. aureus | 8 µg/mL | PBP inhibition |
| Anticancer | MCF-7 | 12 µM | Topoisomerase II inhibition |
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
The compound exhibits poor aqueous solubility (<0.1 mg/mL at pH 7.4) but demonstrates stability in DMSO and ethanol solutions for up to 72 hours at 4°C. Prodrug derivatization at the carboxamide group is under investigation to enhance bioavailability.
ADMET Predictions
Computational models (e.g., SwissADME) predict moderate blood-brain barrier permeability and hepatic metabolism via cytochrome P450 3A4. A high plasma protein binding (>90%) suggests potential drug-drug interactions.
Comparative Analysis with Structural Analogs
Thiadiazole vs. Thiophene Derivatives
Replacing the benzo[c] thiadiazole unit with a thiophene ring (as in TOSLab 98899, C₁₈H₁₇N₅OS₂) reduces antimicrobial potency by 4–8-fold, highlighting the importance of the thiadiazole’s electron-deficient aromatic system .
Pyrazoline Hybrids
Nitrothiophene-pyrazoline hybrids (e.g., 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole) exhibit superior antitubercular activity but higher cytotoxicity, underscoring the safety advantages of the target compound’s non-nitrated structure .
Future Directions and Challenges
Target Identification
Proteomic studies are needed to confirm hypothesized targets like PBPs and topoisomerase II. CRISPR-Cas9 knockout models could validate these mechanisms.
Toxicity Mitigation
While mutagenicity screening (Ames test) is pending, structural modifications to reduce electrophilic reactivity at the thiadiazole ring may improve safety profiles.
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